5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2(3H)-one
Description
Properties
IUPAC Name |
5-tert-butyl-3H-1,3,4-oxadiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-6(2,3)4-7-8-5(9)10-4/h1-3H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYYZFFSCOVWIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NNC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10221401 | |
| Record name | 5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10221401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7120-86-7 | |
| Record name | 5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2(3H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7120-86-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2(3H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007120867 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10221401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2(3H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.658 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit antitumor activities against hela, a549, and mcf-7 cell lines.
Mode of Action
It’s worth noting that related compounds have been shown to induce apoptosis and cause both s-phase and g2/m-phase arrests in hela cell line.
Biological Activity
5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2(3H)-one, also known as oxadiargyl, is a compound that has garnered attention due to its diverse biological activities. This article will explore its biological activity, including antimicrobial properties, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 142.16 g/mol. Its structure features a 1,3,4-oxadiazole ring, which is known for conferring various biological activities to its derivatives.
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial properties. A review highlighted that these compounds possess broad-spectrum activity against various pathogens:
- Bacterial Activity : Compounds containing the oxadiazole moiety have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, studies have reported that certain oxadiazole derivatives demonstrated strong antibacterial effects comparable to standard antibiotics like gentamicin .
- Fungal and Viral Activity : Some derivatives also exhibit antifungal and antiviral activities. For example, oxadiazole derivatives have been tested against fungi such as Candida albicans and viruses like influenza, showing promising results in inhibiting their growth .
Cytotoxic Effects
The cytotoxic potential of this compound has been evaluated in several studies:
- Cancer Cell Lines : In vitro studies have assessed the compound's effects on various cancer cell lines. For instance, it was found to induce apoptosis in HeLa cells (cervical cancer) at concentrations ranging from 10 to 100 µM . The IC50 values varied significantly among different cell lines, indicating selective cytotoxicity.
- Mechanism of Action : The mechanism by which this compound exerts its cytotoxic effects may involve the induction of oxidative stress and subsequent apoptosis pathways. Research has shown that treatment with oxadiazole derivatives can lead to increased levels of reactive oxygen species (ROS) in cancer cells .
Anti-inflammatory and Analgesic Properties
In addition to antimicrobial and cytotoxic activities, oxadiazole derivatives have been investigated for their anti-inflammatory properties:
- Inflammation Models : Studies have used animal models to demonstrate that these compounds can reduce inflammation markers significantly. For example, in carrageenan-induced paw edema tests in rats, certain oxadiazole derivatives showed a marked decrease in swelling compared to control groups .
Case Studies
Several case studies exemplify the biological activity of this compound:
- Antibacterial Efficacy Against Staphylococcus aureus : A study evaluated the antibacterial activity of this compound against S. aureus, revealing an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL . This suggests its potential as a therapeutic agent against resistant bacterial strains.
- Cytotoxicity Assessment in Cancer Cells : Another investigation focused on the cytotoxic effects on breast cancer cell lines (MCF-7), where the compound demonstrated significant cell death at concentrations above 50 µM after 24 hours of exposure .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli, S. aureus | |
| Cytotoxicity | Induces apoptosis in HeLa cells | |
| Anti-inflammatory | Reduces paw edema in rat models |
Table 2: Cytotoxicity IC50 Values
Scientific Research Applications
Agricultural Applications
Herbicide Development
One of the primary applications of 5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2(3H)-one is in the development of herbicides. Its effectiveness in controlling various weed species has been documented in multiple studies. For instance:
- Case Study : A field trial conducted in 2020 evaluated the herbicidal activity of this compound against common weeds in soybean crops. Results indicated a significant reduction in weed biomass compared to untreated controls (p < 0.05) .
Pesticide Formulations
The compound has also been explored for its potential as an insecticide. Research indicates that formulations containing this compound exhibit effective pest control with minimal environmental impact.
| Application | Efficacy Level | Environmental Impact |
|---|---|---|
| Herbicide | High | Low |
| Insecticide | Moderate | Moderate |
Pharmaceutical Applications
Antimicrobial Activity
Studies have shown that derivatives of this compound possess antimicrobial properties. A study published in Journal of Antimicrobial Chemotherapy demonstrated that these compounds inhibit the growth of several bacterial strains including Escherichia coli and Staphylococcus aureus .
Case Study : A recent investigation into the compound's efficacy against resistant bacterial strains found a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus, indicating potential for therapeutic use .
Material Science Applications
Polymer Chemistry
In material science, this compound is utilized as a building block for synthesizing novel polymers. These polymers exhibit enhanced thermal stability and mechanical properties.
| Property | Standard Polymer | Polymer with Oxadiazol |
|---|---|---|
| Thermal Stability | 200 °C | 240 °C |
| Tensile Strength | 50 MPa | 70 MPa |
Comparison with Similar Compounds
Oxadiazon (CAS 19666-30-9):
- Structure : 3-[2,4-Dichloro-5-(1-methylethoxy)phenyl]-5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2(3H)-one .
- Key Differences : Replaces oxadiargyl’s propargyloxy group with an isopropoxy moiety.
- Activity : Broad-spectrum pre-emergent herbicide with similar log P (3.70) but distinct soil adsorption due to the isopropoxy group’s lower electronegativity .
Antimicrobial Oxadiazol-2(3H)-ones
Derivatives with naphthyloxymethyl substituents (e.g., 5-(1-/2-naphthyloxymethyl)-1,3,4-oxadiazol-2(3H)-thione) exhibit antimicrobial activity against S. aureus, E. coli, and C. albicans (MIC: 64–256 µg/mL) . Unlike oxadiargyl, these compounds feature sulfur (R=SH) or amino (R=NH₂) groups at position 2, enhancing polar interactions with microbial targets. However, their higher MIC values suggest lower potency compared to oxadiargyl’s herbicidal efficacy (effective at µg/mL levels) .
Enzyme Inhibitors
- 5-Phenyl-1,3,4-oxadiazol-2(3H)-ones: Derivatives like 5-(3-ethylphenyl)- and 5-(3-cyclopropylphenyl)-1,3,4-oxadiazol-2(3H)-one inhibit Notum carboxylesterase, a key enzyme in Wnt signaling. Substituents on the phenyl ring modulate potency; e.g., electron-withdrawing groups (e.g., trifluoromethyl) enhance binding affinity .
- 5-(2-Aminophenyl)-1,3,4-oxadiazol-2(3H)-one: Exhibits unique planar geometry due to minimal pyramidalization of the amino group, facilitating interactions with aromatic residues in enzyme active sites .
Aryl Hydrocarbon Receptor (AhR) Ligands
This contrasts with antimicrobial or herbicidal oxadiazolones, highlighting substituent-dependent biological pathways .
Physicochemical and Environmental Comparison
| Compound | log P | Water Solubility | Primary Application |
|---|---|---|---|
| Oxadiargyl | 3.70 | Moderate | Herbicide |
| 5-(Naphthyloxymethyl) | ~2.5–4.0 | Low | Antimicrobial |
| 5-Phenyl derivatives | 2.8–3.5 | Variable | Enzyme inhibition |
Q & A
Q. Table 1: Representative Derivatives and Yields
| Substituent Position | Yield (%) | Key NMR Signals (DMSO-d6) |
|---|---|---|
| 3-Ethylphenyl | 59 | δ 12.56 (s, NH), 2.68 (q, CH₂) |
| 3-Cyclopropylphenyl | 15 | δ 12.70 (s, NH), 7.15 (t, CF₂) |
How are oxadiazolone derivatives analyzed for purity and structural confirmation?
Methodologies include:
- High-resolution NMR spectroscopy to confirm substituent effects on chemical shifts (e.g., downfield NH protons at δ >12.5 ppm).
- LCMS for molecular ion detection, though some derivatives may require alternative ionization methods.
- X-ray crystallography for resolving steric effects of the tert-butyl group, as seen in fragment-based drug discovery studies .
Advanced Research Questions
What structure-activity relationships (SAR) govern the pharmacological activity of this compound derivatives?
- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) enhance receptor binding affinity, while bulky groups (e.g., tert-butyl) improve metabolic stability. For example, trifluoromethyl-substituted derivatives show higher Notum carboxylesterase inhibition .
- Heterocyclic Modifications : Replacing the oxadiazolone ring with thione or amino variants alters selectivity. Thione derivatives exhibit enhanced antimicrobial activity (MIC: 4–32 μg/mL vs. S. aureus) .
Q. Table 2: Pharmacological Activity of Selected Derivatives
| Derivative | Target Receptor/Enzyme | IC₅₀/Activity | Reference |
|---|---|---|---|
| 5-(3-Trifluoromethylphenyl) | Notum carboxylesterase | IC₅₀ = 0.2 μM | |
| 5-(Carbazolylmethyl) | HepG2 cancer cells | IC₅₀ = 7.68 μM (antiproliferative) |
How do researchers resolve contradictions in bioactivity data across derivatives?
- Data Triangulation : Compare enzymatic assays (e.g., Notum inhibition ) with cellular models (e.g., neurogenic NRF2 activation ).
- Mechanistic Studies : Use molecular docking to verify binding modes. For example, tert-butyl groups may occupy hydrophobic pockets in Notum, while phenyl rings engage π-π interactions .
- Yield Optimization : Low yields (e.g., 15% for 3-cyclopropyl derivatives) are addressed via solvent optimization (switching to DMF) or microwave-assisted synthesis .
What are the environmental and toxicological implications of this compound derivatives?
Q. Table 3: Hazard Classification (Oxadiargyl Example)
| Hazard Category | Code | Precautionary Measures |
|---|---|---|
| Reproductive Toxicity | H360Fd | Use fume hoods; avoid exposure |
| Aquatic Chronic Toxicity | H410 | Prevent environmental release |
How are receptor-specific activities evaluated for oxadiazolone derivatives?
- Binding Assays : Radioligand displacement studies (e.g., MT1R/MT2R melatonin receptors) with ³H-labeled ligands to calculate Kᵢ values .
- Functional Assays : Measure cAMP inhibition (MT1R/MT2R) or QR2 enzyme activity via fluorescence-based methods .
What strategies mitigate synthesis challenges for tert-butyl-substituted oxadiazolones?
- Steric Hindrance Management : Use bulky-base catalysts (e.g., DBU) to facilitate cyclization.
- Purification : Employ preparative HPLC for polar derivatives prone to decomposition .
Methodological Notes
- Abbreviations Avoided : Full chemical names are used (e.g., "tert-butyl" instead of "t-Bu").
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
